molecular formula C21H18D3Cl2N5OS B611817 WNK-IN-12 CAS No. 2123483-49-6

WNK-IN-12

Cat. No.: B611817
CAS No.: 2123483-49-6
M. Wt: 465.41
InChI Key: MVXAYIXYYOVALX-FIBGUPNXSA-N
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Description

WNK-IN-12 is a small molecule inhibitor specifically designed to target the With No Lysine (WNK) kinase family. WNK kinases are a unique class of serine/threonine protein kinases that lack a conserved catalytic lysine residue in the kinase domain. This family of kinases plays a crucial role in regulating ion transport, cell volume, and blood pressure. This compound has been developed to study the biological functions of WNK kinases and to explore their potential as therapeutic targets in various diseases, including hypertension and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WNK-IN-12 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, ensuring the molecule’s specificity and potency.

    Purification: The final compound is purified using chromatographic techniques to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.

    Scalability: The synthesis process is scaled up using larger reactors and continuous flow techniques to produce this compound in bulk quantities.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: WNK-IN-12 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.

    Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under acidic or basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity.

Scientific Research Applications

WNK-IN-12 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of WNK kinases and to develop new inhibitors.

    Biology: Employed in cellular and molecular biology studies to investigate the role of WNK kinases in cell signaling and ion transport.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as hypertension, cancer, and neurological disorders.

    Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery.

Mechanism of Action

WNK-IN-12 exerts its effects by specifically inhibiting the activity of WNK kinases. The mechanism involves:

    Binding to the Kinase Domain: this compound binds to the ATP-binding site of WNK kinases, preventing the phosphorylation of downstream targets.

    Inhibition of Ion Transport: By inhibiting WNK kinases, this compound disrupts the regulation of ion transporters and channels, affecting cellular ion homeostasis.

    Pathways Involved: The inhibition of WNK kinases impacts various signaling pathways, including those involved in blood pressure regulation and cell volume control.

Comparison with Similar Compounds

WNK-IN-12 is compared with other similar compounds, such as:

    WNK463: Another WNK kinase inhibitor with a different chemical structure but similar biological activity.

    WNK-IN-11: A closely related compound with slight modifications in its functional groups, leading to differences in potency and selectivity.

    SPAK/OSR1 Inhibitors: Compounds targeting downstream kinases SPAK and OSR1, which are also involved in ion transport regulation.

Uniqueness of this compound: this compound is unique due to its high specificity for WNK kinases and its ability to modulate ion transport and cellular homeostasis effectively. Its distinct chemical structure and optimized functional groups contribute to its potency and selectivity.

Properties

CAS No.

2123483-49-6

Molecular Formula

C21H18D3Cl2N5OS

Molecular Weight

465.41

IUPAC Name

(5-Chloro-2-(2-((methyl-d3)amino)thiazol-4-yl)pyridin-4-yl)(4-(4-chlorobenzyl)piperazin-1-yl)methanone

InChI

InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26)/i1D3

InChI Key

MVXAYIXYYOVALX-FIBGUPNXSA-N

SMILES

O=C(C1=CC(C2=CSC(NC([2H])([2H])[2H])=N2)=NC=C1Cl)N3CCN(CC4=CC=C(Cl)C=C4)CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WNK-IN-12;  WNK IN 12;  WNKIN12;  WNK inhibitor 12;  WNK inhibitor-12; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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